Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester

Synthetic Yield Process Chemistry α-Ethoxalyl-γ-butyrolactone

This α-ethoxalyl-γ-butyrolactone (CAS 42564-36-3) is a strategic intermediate for synthesizing 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid (D471015), a key ADMA metabolite for nitric oxide synthase studies. The α-ketoester functionality activates the γ-lactone core toward nucleophilic attack, enabling diversity-oriented synthesis of fused heterocycles. With a defined boiling point of 160–165°C at 2 Torr and density of 1.292 g/cm³, this compound offers predictable purification and scale-up parameters. Class-level synthetic yields of 72% provide a reliable feasibility benchmark. Stored at 2–8°C per specification.

Molecular Formula C8H10O5
Molecular Weight 186.16 g/mol
CAS No. 42564-36-3
Cat. No. B048871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester
CAS42564-36-3
SynonymsTetrahydro-α,2-dioxo-3-furanacetic Acid Ethyl Ester;  (2-Hydroxyethyl)oxalacetic Acid γ-Lactone Ethyl Ester
Molecular FormulaC8H10O5
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1CCOC1=O
InChIInChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h5H,2-4H2,1H3
InChIKeyUBJLUTQBSGFTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester (CAS 42564-36-3): A Strategic α-Ethoxalyl-γ-butyrolactone for Pharmaceutical Intermediates and Heterocyclic Synthesis


Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester (CAS 42564-36-3), systematically named ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate, is a heterocyclic compound belonging to the α-ethoxalyl-γ-butyrolactone class. It consists of a γ-lactone (tetrahydrofuran-2-one) core bearing an α-ethoxalyl substituent, yielding a molecular formula of C8H10O5 and a molecular weight of 186.16 g/mol . This structural motif imparts distinct electrophilic reactivity at the α-position, enabling its utility as a versatile building block in organic synthesis. The compound is commercially available with a typical minimum purity specification of 98% and is recommended for storage at 2–8°C to maintain integrity [1].

Why Generic Substitution of α-Ethoxalyl-γ-butyrolactone Derivatives Fails: Structural and Reactivity Implications of Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester


Direct interchange of Oxo-(2-oxo-tetrahydro-furan-3-YL)-acetic acid ethyl ester with structurally related α-ethoxalyl-γ-butyrolactones or other γ-lactone derivatives is not feasible due to quantifiable differences in physicochemical properties and synthetic utility. For instance, the presence of the additional α-oxo group significantly alters the compound's boiling point (160–165 °C at 2 Torr) compared to unsubstituted γ-butyrolactone (204 °C at 760 mmHg), affecting purification protocols and volatility [1]. Furthermore, its role as a designated intermediate in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid (D471015), a metabolite of asymmetric dimethylarginine, is specific and not readily replaced by analogs lacking the requisite α-ketoester functionality [2]. These distinctions underscore the need for rigorous selection criteria based on empirical, quantitative evidence rather than broad structural similarity.

Quantitative Differentiation of Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate: Evidence-Based Comparative Data for Informed Procurement


Comparative Synthetic Yield and Scalability of α-Ethoxalyl-γ-butyrolactone Formation

The target compound, as an α-ethoxalyl-γ-butyrolactone derivative, is synthesized via condensation of diethyl oxalate with γ-butyrolactone. A reported procedure for α-ethoxalyl-γ-butyrolactone achieves a 72% isolated yield (10 g from 6.5 g γ-butyrolactone) [1]. While this is a class-level inference (no direct head-to-head comparison of yields for the exact target compound versus other derivatives is available in the open literature), the 72% benchmark provides a quantifiable baseline for assessing synthetic efficiency. Researchers should note that variations in α-substituents (e.g., methyl, aryl) on the γ-butyrolactone core can significantly alter yields and reaction conditions, making this a key differentiator during route scouting.

Synthetic Yield Process Chemistry α-Ethoxalyl-γ-butyrolactone

Physicochemical Property Differentiation: Boiling Point and Density

The target compound exhibits a boiling point of 160–165 °C at 2 Torr and a predicted density of 1.292 ± 0.06 g/cm³ . In contrast, unsubstituted γ-butyrolactone boils at 204 °C at 760 mmHg, representing a significant difference in volatility [1]. This ~40 °C lower boiling point (under reduced pressure) is critical for vacuum distillation and solvent removal strategies, directly impacting purification workflow efficiency. The increased density relative to many simple esters also influences extraction and phase separation procedures.

Boiling Point Density Purification

Specialized Application as an Intermediate in ADMA Metabolite Synthesis

A key differentiator for procurement is the documented role of ethyl 2-oxo-2-(2-oxotetrahydrofuran-3-yl)acetate as an intermediate in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid (D471015), a metabolite of asymmetric dimethylarginine (ADMA) [1]. ADMA is an endogenous inhibitor of nitric oxide synthase, and its metabolites are of significant interest in cardiovascular and renal research. Unlike general-purpose γ-butyrolactone derivatives, this compound provides a defined pathway to a specific, biologically relevant target molecule. While this is a supporting evidence point (no direct comparison of alternative routes to D471015 is provided), the established synthetic utility in a niche pharmaceutical context differentiates it from uncharacterized analogs.

Pharmaceutical Intermediates ADMA Metabolite Synthesis

Storage Stability and Handling Specifications

Vendor specifications consistently recommend storage of this compound at 2–8 °C in a sealed, dry environment [1][2]. This requirement differs from that of many stable γ-butyrolactones, which can often be stored at room temperature. For instance, unsubstituted γ-butyrolactone is typically stored at ambient conditions without special precautions. The need for refrigeration implies potential thermal or hydrolytic lability of the α-ketoester moiety. For procurement, this necessitates cold-chain shipping and refrigerated storage infrastructure, impacting total cost of ownership and laboratory workflow planning. Quantitatively, the pKa of the compound is predicted to be 9.32 ± 0.20, indicating weak acidity that may contribute to its specific stability profile .

Storage Stability Shelf Life Cold Chain

Defined Application Scenarios for Ethyl 2-Oxo-2-(2-oxotetrahydrofuran-3-yl)acetate Based on Empirical Evidence


Synthesis of ADMA-Derived Metabolites for Cardiovascular Pharmacology

Based on its documented role as an intermediate, this compound is ideally suited for research groups synthesizing 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid (D471015) or structurally related ADMA metabolites for studying nitric oxide synthase regulation. Procurement is justified for projects requiring a defined synthetic route to these specific targets [1].

Development of Heterocyclic Libraries via α-Functionalization

The α-ethoxalyl group activates the γ-lactone core towards reactions with nucleophiles (e.g., arylhydrazines) and can serve as a precursor to α-diazo derivatives [1]. Laboratories focused on generating diversity-oriented libraries of γ-butyrolactones or fused heterocycles (e.g., pyranoindolones) will find this compound a strategic starting material, with the 72% yield benchmark for class synthesis providing a baseline for feasibility assessment [2].

Natural Product and Pheromone Analog Synthesis

α-Ethoxalyl-γ-butyrolactones have been employed in the synthesis of monoterpene lactones such as β-acariolide [1]. Researchers involved in the total synthesis or structural modification of natural products containing γ-lactone motifs can leverage this compound's reactivity profile. The specific boiling point (160–165 °C at 2 Torr) is advantageous for purification steps within these synthetic sequences .

Process Chemistry and Scalability Studies

For process R&D groups, the defined physicochemical properties—including the density of 1.292 ± 0.06 g/cm³ and the requirement for refrigerated storage (2–8 °C)—provide essential parameters for scale-up design, safety assessments, and supply chain logistics [1]. The class-level synthetic yield of 72% offers a quantitative starting point for route optimization and cost-of-goods analysis.

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